2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide
Description
2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine-carboxamide moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for enzyme binding sites, particularly in kinase and phosphatase inhibition . The N-methylpyridine-3-carboxamide group introduces hydrogen-bonding capabilities and modulates solubility.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-15-13(18)9-5-4-8-16-12(9)14-17-10-6-2-3-7-11(10)19-14/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONIEZPITREVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridine derivative. One common method is the reaction of 2-aminobenzenethiol with pyridine-3-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including piperidine or other organic bases, and is often carried out in solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields. Additionally, green chemistry approaches, such as using water as a solvent or employing recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Implications
The following compounds share the benzothiazole-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural Comparison of 2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide and Analogs
| Compound Name / ID | Key Substituents | Hypothesized Impact on Properties |
|---|---|---|
| Target Compound : this compound | - Pyridine-3-carboxamide with N-methyl group | Enhanced solubility due to polar carboxamide; moderate lipophilicity from methyl group. |
| Cpd D (1,3-Benzothiazol-2-yl)carbamoylmethanesulfonic acid | - Methanesulfonic acid substituent on phenyl ring | Increased acidity and solubility; potential for ionic interactions in binding pockets. |
| N-(6-Methyl-1,3-benzothiazol-2-yl)-...-dihydropyridine-3-carboxamide | - 6-Methylbenzothiazole; dihydropyridine ring | Improved metabolic stability (dihydropyridine); higher lipophilicity (6-methyl group). |
| 832674-14-3 : N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoro...) | - 6-Ethoxybenzothiazole; tetrafluoropropoxymethyl benzamide | Enhanced electron-withdrawing effects (ethoxy); fluorinated groups may improve blood-brain barrier penetration. |
Key Research Findings and Trends
Substituent Position and Enzyme Affinity: The 6-position on the benzothiazole ring is critical for target engagement. For example, Cpd D (methanesulfonic acid at the phenyl group) shows stronger ionic interactions with LMWPTPs compared to unsubstituted analogs .
Ring Saturation and Stability :
- The dihydropyridine ring in the analog from introduces partial saturation, reducing aromaticity and possibly improving metabolic stability compared to the fully aromatic pyridine in the target compound.
Fluorinated and Polar Groups :
- Fluorinated chains (e.g., tetrafluoropropoxymethyl in 832674-14-3 ) are associated with increased membrane permeability and resistance to oxidative metabolism, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
